molecular formula C₂₄H₃₀O₃ B1146243 17-Epidrospirenone CAS No. 90457-65-1

17-Epidrospirenone

Cat. No. B1146243
CAS RN: 90457-65-1
M. Wt: 366.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 17-Epidrospirenone and related compounds often involves complex processes, including palladium-catalyzed reactions, photochemical ring opening, and ozonolysis. For instance, the synthesis of 17-epi-calcitriol, a compound related to 17-Epidrospirenone, involves a series of steps starting from a common androstane derivative. This process includes cyclopropanation, reductive fission, and photolysis followed by ozonolysis to yield the desired epimer (Kurek-Tyrlik, Michalak, & Wicha, 2005).

Molecular Structure Analysis

The molecular structure of 17-Epidrospirenone is characterized by its steroidal backbone, which can undergo various chemical reactions to form different derivatives. The structure is crucial for its chemical reactivity and interactions with biological molecules. Studies on steroidal compounds highlight the importance of specific structural features, such as double bonds and substituents, in determining their chemical behavior and biological activity (Djigoué, Ngatcha, Roy, & Poirier, 2013).

Chemical Reactions and Properties

17-Epidrospirenone undergoes various chemical reactions, including epimerization and cyclopropanation, which influence its chemical properties and potential therapeutic applications. The synthesis and study of related compounds, such as 17α-amino-5α-androst-2-ene, reveal the intricate reactions steroidal compounds can undergo and their relevance in synthesizing novel derivatives with specific properties (Merlani et al., 2006).

Physical Properties Analysis

The physical properties of 17-Epidrospirenone, such as solubility, melting point, and crystalline structure, are essential for its formulation and application in various fields. These properties are influenced by its molecular structure and can affect its stability, bioavailability, and interaction with other compounds.

Chemical Properties Analysis

17-Epidrospirenone's chemical properties, including reactivity, stability, and interactions with enzymes and receptors, are crucial for its potential therapeutic use. The compound's ability to undergo specific chemical reactions makes it a candidate for the synthesis of novel drugs and therapeutic agents. For example, the study of steroidal inhibitors of human cytochrome P45017 alpha highlights the significance of steroidal compounds' chemical properties in developing treatments for diseases like prostatic cancer (Potter et al., 1995).

Scientific Research Applications

17-Epidrospirenone is a derivative of drospirenone . Drospirenone is a synthetic progestational compound used as a component of oral contraceptive in combination with ethinyl estradiol . Here is some information related to its application:

  • Scientific Field : Pharmaceutical Sciences
  • Summary of the Application : Drospirenone and Ethinyl Estradiol Tablets contain not less than 90.0% and not more than 110.0% of the labeled amount of drospirenone (C24H30O3) and not less than 90.0% and not more than 110.0% of the labeled amount of ethinyl estradiol (C20H24O2) .
  • Methods of Application or Experimental Procedures : The assay procedure for the tablets involves dissolving a known quantity of the tablets in a mobile phase, sonication with intermittent shaking until the tablets are completely dispersed, and then dilution with the mobile phase to a known volume. The sample is then centrifuged until a clear supernatant is obtained, which is used for further analysis .
  • Results or Outcomes : The amount of drospirenone dissolved is calculated from the sum of drospirenone and 17-epidrospirenone .
  • Scientific Field : Biochemistry
    • Summary of the Application : 17-Epidrospirenone has been used in the development of a novel, 17-βE-loaded, CREKA-peptide-modified nanoemulsion system .
    • Methods of Application or Experimental Procedures : The nanoemulsion system is prepared with 17-βE-loaded, and then modified with CREKA-peptide .
    • Results or Outcomes : This system has shown therapeutic potential against atherosclerosis by reducing lesion size, lowering the levels of circulating plasma lipids, and decreasing the gene expression of inflammatory markers associated with the disease .

17-Epidrospirenone is a derivative of drospirenone . Drospirenone is a synthetic progestational compound used as a component of oral contraceptive in combination with ethinyl estradiol . It’s also used in the development of a novel, 17-βE-loaded, CREKA-peptide-modified nanoemulsion system .

Future Directions

Drospirenone, in combination with ethinyl estradiol or estetrol, is indicated as an oral contraceptive for the prevention of pregnancy . In addition to its use for contraceptive effects, this combination is used to treat moderate acne vulgaris and the symptoms of premenstrual dysphoric disorder . The drug has approved indications for combination with estrogens for the treatment of menopause-associated symptoms, such as vasomotor symptoms and vulvovaginal atrophy .

properties

IUPAC Name

(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METQSPRSQINEEU-BCOSXLPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238175
Record name 17-Epidrospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Epidrospirenone

CAS RN

90457-65-1
Record name 17-Epidrospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090457651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Epidrospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-Epidrospirenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 17-EPIDROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525L697X6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
A Singh, B Mishra, N Sharma… - Internatiionall Journall of …, 2014 - researchgate.net
A simple, accurate, rapid and precise isocratic High performance liquid chromatographic (HPLC) method was developed and validated for the determination of Ethinyl estradiol and …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.